molecular formula C15H8FNO6 B8278769 2-(4-Fluorophenyl)-5-hydroxy-6-nitrobenzofuran-3-carboxylic acid

2-(4-Fluorophenyl)-5-hydroxy-6-nitrobenzofuran-3-carboxylic acid

Cat. No. B8278769
M. Wt: 317.22 g/mol
InChI Key: YNSOHARKVYURKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Fluorophenyl)-5-hydroxy-6-nitrobenzofuran-3-carboxylic acid is a useful research compound. Its molecular formula is C15H8FNO6 and its molecular weight is 317.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4-Fluorophenyl)-5-hydroxy-6-nitrobenzofuran-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Fluorophenyl)-5-hydroxy-6-nitrobenzofuran-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-(4-Fluorophenyl)-5-hydroxy-6-nitrobenzofuran-3-carboxylic acid

Molecular Formula

C15H8FNO6

Molecular Weight

317.22 g/mol

IUPAC Name

2-(4-fluorophenyl)-5-hydroxy-6-nitro-1-benzofuran-3-carboxylic acid

InChI

InChI=1S/C15H8FNO6/c16-8-3-1-7(2-4-8)14-13(15(19)20)9-5-11(18)10(17(21)22)6-12(9)23-14/h1-6,18H,(H,19,20)

InChI Key

YNSOHARKVYURKB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C(C3=CC(=C(C=C3O2)[N+](=O)[O-])O)C(=O)O)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

Excess NaOH (11 ml, 11.00 mmol, 1M aq) was added to a stirring solution of ethyl 2-(4-fluorophenyl)-5-hydroxy-6-nitrobenzofuran-3-carboxylate (1.9 g, 5.50 mmol) in EtOH (55 ml) and THF (55 ml) and was allowed to stir at 64° C. overnight. The mixture was concentrated and diluted with EtOAc and washed with 1M HCl, and sat NaCl. The organic phase was dried over Na2SO4, filtered and concentrated to give the titled compound (1.7 g, quant.). 1H NMR (300 MHz, DMSO-d6) δ ppm 7.31-7.48 (m, 2H) 7.71 (s, 1H) 8.00-8.14 (m, 2H) 8.29 (s, 1H) 10.80 (s, 1H) 13.35 (s, 1H). LC-MS retention time: 0.99 min; m/z (MH−): 416. LC data was recorded on a Shimadzu LC-10AS liquid chromatograph equipped with a Waters XBridge 5u C18 4.6×50 mm column using a SPD-10AV UV-Vis detector at a detector wave length of 220 nM. The elution conditions employed a flow rate of 5 ml/min, a gradient of 100% solvent A/0% solvent B to 0% solvent A/100% solvent B, a gradient time of 2 min, a hold time of 1 min, and an analysis time of 3 min where solvent A was 5% acetonitrile/95% H2O/10 mM ammonium acetate and solvent B was 5% H2O/95% acetonitrile/10 mM ammonium acetate. MS data was determined using a MICROMASS® Platform for LC in electrospray mode.
Name
Quantity
11 mL
Type
reactant
Reaction Step One
Quantity
1.9 g
Type
reactant
Reaction Step One
Name
Quantity
55 mL
Type
solvent
Reaction Step One
Name
Quantity
55 mL
Type
solvent
Reaction Step One

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